![molecular formula C19H30N2O2S B1224239 3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide](/img/structure/B1224239.png)
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide is a member of morpholines.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Polymer Chemistry
A study by Liaw & Liaw (2001) explored the synthesis of new polyamide-imides containing pendent adamantyl groups, showcasing the utility of adamantane derivatives in polymer chemistry. Their research demonstrated the potential of these compounds in producing transparent, flexible, and tough films, with significant thermal stability (Liaw & Liaw, 2001).
2. Antimicrobial and Hypoglycemic Activities
Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives and assessed their in vitro antimicrobial activity. This study highlighted the broad-spectrum antibacterial potential of these compounds. Additionally, they demonstrated in vivo hypoglycemic activity in diabetic rats, indicating a promising avenue for medical research (Al-Wahaibi et al., 2017).
3. Development of Antimicrobial and Anti-inflammatory Agents
Al-Abdullah et al. (2014) conducted a study on N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, revealing their potent antimicrobial properties. This work underscores the relevance of such compounds in developing new antimicrobial agents (Al-Abdullah et al., 2014).
4. Use in Heterocyclic Chemistry
Ahmed et al. (2001) discussed the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones. Their research contributes to the understanding of how adamantane derivatives can be utilized in the creation of complex chemical structures, beneficial in heterocyclic chemistry (Ahmed et al., 2001).
5. Investigation of Cytotoxic Activities
Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including those with adamantyl groups, and evaluated their anticancer activity. This research indicates the potential application of adamantane derivatives in the development of new anticancer agents (Ghorab et al., 2015).
Propiedades
Nombre del producto |
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C19H30N2O2S |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-N-(morpholine-4-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16-8-17(2)10-18(3,9-16)13-19(11-16,12-17)14(22)20-15(24)21-4-6-23-7-5-21/h4-13H2,1-3H3,(H,20,22,24) |
Clave InChI |
WTOMJIJRSMZRED-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)
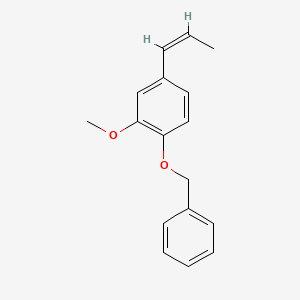
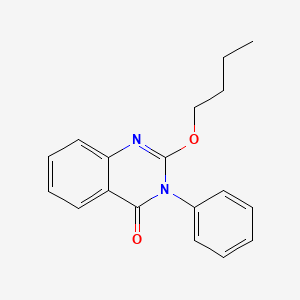
![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)
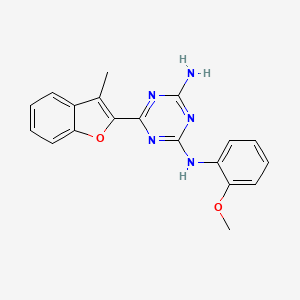
![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
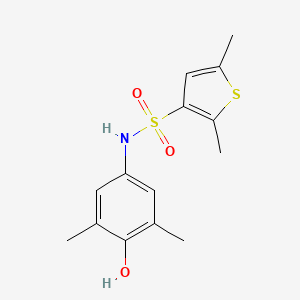
![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)
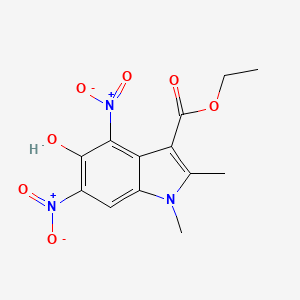
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)